molecular formula C16H22N2O5S B3974120 Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone

Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone

Cat. No.: B3974120
M. Wt: 354.4 g/mol
InChI Key: HMNWIDMCMKVXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of oxalic acid, pyrrolidinyl, piperidinyl, and thiophenyl groups makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the thiophen-2-ylmethanone as the core structure and introduce the pyrrolidinyl and piperidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The pyrrolidinyl and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This can result in inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Pyrrolidinyl)piperidine: A related compound with similar structural features but lacking the thiophenyl group.

    Thiophen-2-ylmethanone: Shares the thiophenyl and methanone moieties but lacks the pyrrolidinyl and piperidinyl groups.

Uniqueness

Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS.C2H2O4/c17-14(13-4-3-11-18-13)16-9-5-12(6-10-16)15-7-1-2-8-15;3-1(4)2(5)6/h3-4,11-12H,1-2,5-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNWIDMCMKVXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone
Reactant of Route 2
Reactant of Route 2
Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone
Reactant of Route 3
Reactant of Route 3
Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone
Reactant of Route 4
Reactant of Route 4
Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone
Reactant of Route 5
Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone
Reactant of Route 6
Oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.